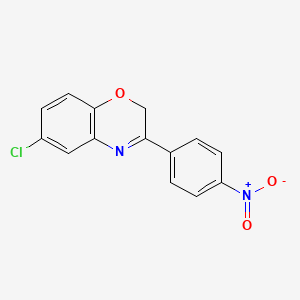

6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine is a heterocyclic compound that contains a benzoxazine ring system substituted with a chlorine atom at the 6-position and a nitrophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitroaniline with 2-chlorophenol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents used in the reaction are chosen based on their efficiency and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Reduction: The major product is 6-chloro-3-(4-aminophenyl)-2H-1,4-benzoxazine.

Substitution: The major products depend on the nucleophile used; for example, substitution with an amine would yield 6-amino-3-(4-nitrophenyl)-2H-1,4-benzoxazine.

Scientific Research Applications

6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is investigated for its use in the synthesis of polymers and advanced materials due to its unique structural properties.

Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoxazine ring can interact with enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

6-chloro-3-(4-aminophenyl)-2H-1,4-benzoxazine: Similar structure but with an amino group instead of a nitro group.

3-(4-nitrophenyl)-2H-1,4-benzoxazine: Lacks the chlorine substitution at the 6-position.

6-chloro-2H-1,4-benzoxazine: Lacks the nitrophenyl substitution at the 3-position.

Uniqueness

6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine is unique due to the presence of both the chlorine and nitrophenyl groups, which confer distinct chemical and biological properties

Biological Activity

6-Chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C14H9ClN2O3

- Molecular Weight : 288.69 g/mol

- Boiling Point : 454.8 ± 45.0 °C (predicted)

- Density : 1.45 ± 0.1 g/cm³ (predicted)

- pKa : 2.16 ± 0.20 (predicted) .

Biological Activity Overview

The biological activities of benzoxazine derivatives, including this compound, have been widely studied. These compounds exhibit various pharmacological effects, including antifungal, antibacterial, and anticancer properties.

Antifungal Activity

In a study assessing the antifungal properties of various benzoxazine derivatives, it was found that compounds with nitrophenyl substituents showed enhanced activity against several fungal strains. For instance, the compound demonstrated significant inhibition against Rhizoctonia solani and Sclerotinia sclerotiorum, with a notable efficacy rate of up to 100% in some derivatives .

| Compound | Inhibition Rate (%) | Fungal Strain |

|---|---|---|

| This compound | 100% | Rhizoctonia solani |

| Other derivatives | Varies | Sclerotinia sclerotiorum |

Antibacterial Activity

Research has indicated that benzoxazines can also possess antibacterial properties. A recent investigation highlighted that certain derivatives exhibited excellent antibacterial activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influenced their antimicrobial efficacy .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | < 5 µg/mL |

| Other tested compounds | Various strains | Varies |

The mechanisms underlying the biological activities of benzoxazines like this compound may involve:

- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in pathogen metabolism.

- Receptor Modulation : Some derivatives act as antagonists at serotonin receptors, potentially influencing gastrointestinal motility and antiemetic effects .

Case Studies

- Antifungal Efficacy Study : A series of experiments evaluated the antifungal potential of various benzoxazine derivatives against Gibberella zeae and Phytophthora capsici. The results demonstrated that modifications in the nitrophenyl group significantly enhanced antifungal activity .

- Antimycobacterial Activity Assessment : A study employed the Free-Wilson method to analyze the structure-activity relationships of different benzoxazine derivatives against mycobacterial strains. The findings indicated that specific substitutions improved the compounds' effectiveness compared to standard treatments like isoniazid .

Properties

IUPAC Name |

6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O3/c15-10-3-6-14-12(7-10)16-13(8-20-14)9-1-4-11(5-2-9)17(18)19/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIYJZKKBMDVSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=C(O1)C=CC(=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.